molecular formula C8H12N2O B13534853 1-(Furan-3-yl)piperazine

1-(Furan-3-yl)piperazine

Cat. No.: B13534853
M. Wt: 152.19 g/mol
InChI Key: JWWVFGFTYFBPIG-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)piperazine is an organic compound that features a piperazine ring substituted with a furan ring at the third position

Preparation Methods

The synthesis of 1-(Furan-3-yl)piperazine can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Furan-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The piperazine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include furan-3-carboxylic acid derivatives, piperidine derivatives, and various substituted piperazines .

Scientific Research Applications

1-(Furan-3-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. For example, it can interact with neurotransmitter receptors in the brain, influencing neurological pathways and potentially providing therapeutic effects for conditions like depression or anxiety .

Comparison with Similar Compounds

1-(Furan-3-yl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its combination of the furan and piperazine rings, which imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(furan-3-yl)piperazine

InChI

InChI=1S/C8H12N2O/c1-6-11-7-8(1)10-4-2-9-3-5-10/h1,6-7,9H,2-5H2

InChI Key

JWWVFGFTYFBPIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=COC=C2

Origin of Product

United States

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